5-(3,5-Dimethylphenyl)oxazolidin-2-one
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Overview
Description
5-(3,5-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 3,5-dimethylphenyl group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidin-2-one scaffolds, providing access to a range of substituted oxazolidinones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and palladium-catalyzed N-arylation are some of the techniques used to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl substituent.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and modified phenyl derivatives, which can have enhanced or altered biological activities .
Scientific Research Applications
5-(3,5-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with improved efficacy and reduced side effects.
Cytoxazone: A natural product with a similar oxazolidinone core structure
Uniqueness
5-(3,5-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,5-dimethylphenyl group enhances its stability and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
VAUCVSSWLKBOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC(=O)O2)C |
Origin of Product |
United States |
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